3-Amino-N-[4-(diethylamino)phenyl]benzamide 3-Amino-N-[4-(diethylamino)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1018244-09-1
VCID: VC2904361
InChI: InChI=1S/C17H21N3O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4,18H2,1-2H3,(H,19,21)
SMILES: CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Molecular Formula: C17H21N3O
Molecular Weight: 283.37 g/mol

3-Amino-N-[4-(diethylamino)phenyl]benzamide

CAS No.: 1018244-09-1

Cat. No.: VC2904361

Molecular Formula: C17H21N3O

Molecular Weight: 283.37 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-[4-(diethylamino)phenyl]benzamide - 1018244-09-1

Specification

CAS No. 1018244-09-1
Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
IUPAC Name 3-amino-N-[4-(diethylamino)phenyl]benzamide
Standard InChI InChI=1S/C17H21N3O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4,18H2,1-2H3,(H,19,21)
Standard InChI Key ZIDXMPORVDPWMC-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N

Introduction

Chemical Structure and Properties

Molecular Structure

3-Amino-N-[4-(diethylamino)phenyl]benzamide belongs to the benzamide family, featuring a 3-amino substituent on the benzamide moiety and a diethylamino group at the para position of the phenyl ring. This structure differs from 4-Amino-N-[4-(diethylamino)phenyl]benzamide, which has the amino group at position 4 rather than position 3. The positional isomerism potentially confers different chemical and biological properties to these compounds.

The molecular formula of 3-Amino-N-[4-(diethylamino)phenyl]benzamide is C17H21N3O, with an estimated molecular weight of approximately 283.37 g/mol, similar to its 4-amino isomer. The compound contains three nitrogen atoms: one in the amino group, one in the amide linkage, and one in the diethylamino substituent.

Physical Properties

Based on structurally similar compounds, 3-Amino-N-[4-(diethylamino)phenyl]benzamide likely exists as a solid at room temperature. The presence of amino and amide groups suggests potential for hydrogen bonding, which would influence its solubility profile. The compound would likely show moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, with lower solubility in water.

Chemical Reactivity

The reactivity of 3-Amino-N-[4-(diethylamino)phenyl]benzamide can be inferred from its functional groups:

  • The amino group (-NH2) at position 3 of the benzamide moiety can undergo typical amine reactions including:

    • Protonation in acidic conditions

    • Acylation reactions with acid chlorides or anhydrides

    • Nucleophilic substitution reactions

  • The amide linkage (-NHCO-) can participate in:

    • Hydrolysis under strongly acidic or basic conditions

    • Reduction reactions with strong reducing agents

  • The diethylamino group can undergo:

    • Protonation in acidic media

    • Quaternization with alkyl halides

Similar to what has been observed with 4-amino analogs, these reactive sites make the compound potentially useful for various chemical modifications in drug development processes.

Synthesis Methods

Coupling Reaction Approach

A viable synthetic route would involve the coupling of 3-aminobenzoic acid or its activated derivative with 4-(diethylamino)aniline:

  • Activation of 3-aminobenzoic acid with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction with 4-(diethylamino)aniline to form the amide bond

  • Purification through column chromatography or recrystallization

Acid Chloride Method

Another potential approach involves converting 3-aminobenzoic acid to its acid chloride intermediate:

  • Protection of the amino group of 3-aminobenzoic acid

  • Conversion to acid chloride using thionyl chloride or oxalyl chloride

  • Reaction with 4-(diethylamino)aniline

  • Deprotection of the amino group

  • Purification

Comparative Analysis with Similar Compounds

The synthesis of the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) tetraphenylborate has been documented, achieving a yield of 85% through an ion-associate reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride in deionized water at room temperature . This green chemistry approach could potentially be adapted for the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide, with appropriate modifications to account for the different substitution patterns.

Spectroscopic Characterization

Infrared Spectroscopy

Based on the spectroscopic data available for similar compounds, 3-Amino-N-[4-(diethylamino)phenyl]benzamide would likely exhibit characteristic IR absorption bands:

  • N-H stretching vibrations of the primary amine (3500-3300 cm^-1)

  • N-H stretching of the amide (3300-3250 cm^-1)

  • C=O stretching of the amide group (approximately 1630-1650 cm^-1)

  • C-N stretching vibrations (1350-1250 cm^-1)

For comparison, the 4-amino analog shows amine N-H stretching at 3230-3469 cm^-1 and a significant amide C=O stretching absorbance at 1633 cm^-1 .

Nuclear Magnetic Resonance Spectroscopy

The ^1H NMR spectrum of 3-Amino-N-[4-(diethylamino)phenyl]benzamide would likely show:

  • Aromatic protons from both phenyl rings (approximately 6.5-7.5 ppm)

  • NH proton of the amide linkage (approximately 9-10 ppm)

  • NH2 protons of the amino group (approximately 3.5-4.5 ppm)

  • CH2 protons of the diethylamino group (approximately 3.0-3.5 ppm)

  • CH3 protons of the diethylamino group (approximately 1.0-1.2 ppm)

Mass Spectrometry

Mass spectrometric analysis would likely show the molecular ion peak at m/z 283.37, corresponding to the molecular weight of C17H21N3O. Fragmentation patterns would include cleavage of the diethylamino group and the amide bond.

Computational Studies

Density Functional Theory Analysis

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and properties of 3-Amino-N-[4-(diethylamino)phenyl]benzamide. Based on studies of related compounds, the B3LYP functional with the 6-311G(d,p) basis set would be suitable for geometry optimization and electronic property calculations .

For the structurally similar procainamide-tetraphenylborate complex, DFT calculations revealed:

  • Optimized geometry showing the most energetically favorable conformations

  • HOMO-LUMO energy gaps of 4.4566 and 4.3795 eV for different complex configurations in solvent phase

  • Stabilization effects due to solvent polarity affecting the energy gap between HOMO and LUMO orbitals

Similar computational analysis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide would be expected to provide valuable information about its electronic structure, reactivity, and potential interaction with biological targets.

Table 1: Predicted Computational Parameters for 3-Amino-N-[4-(diethylamino)phenyl]benzamide Based on Similar Compounds

ParameterPredicted ValueBasis for Prediction
HOMO-LUMO Gap~4.3-4.5 eVSimilar benzamide derivatives
Dipole Moment~3.5-4.5 DebyeEstimated from similar structures
Molecular Volume~275-290 ųCalculated from molecular weight and density
Solvent AccessibilityMedium-HighBased on functional groups

Molecular Docking Studies

Molecular docking simulations could provide insights into the potential interactions of 3-Amino-N-[4-(diethylamino)phenyl]benzamide with biological targets. The compound's structural features—particularly the amino group, amide linkage, and diethylamino substituent—would likely enable hydrogen bonding, π-π stacking, and hydrophobic interactions with protein binding sites.

Biological Activity and Applications

Structure-Activity Relationship

The position of the amino group (3 versus 4) on the benzamide ring could significantly influence the biological activity of the compound:

  • The meta-position (3-amino) might alter the electronic distribution across the molecule compared to the para-position (4-amino).

  • This change could modify the compound's binding affinity for biological targets and potentially result in different pharmacological profiles.

  • The meta-substitution might influence the compound's ability to form hydrogen bonds with target proteins, potentially affecting its potency or selectivity.

Table 2: Comparative Analysis of Potential Biological Activities

CompoundStructural FeaturePotential Biological ActivityReference
3-Amino-N-[4-(diethylamino)phenyl]benzamide3-amino position on benzamideAnticancer activity (predicted)Predicted
4-Amino-N-[4-(diethylamino)phenyl]benzamide4-amino position on benzamideAntitumor activity
4-Amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide)Aliphatic diethylamino groupAntiarrhythmic activity

Analytical Methods

Chromatographic Techniques

For the analysis and purification of 3-Amino-N-[4-(diethylamino)phenyl]benzamide, several chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns with appropriate mobile phases (methanol/water or acetonitrile/water) for separation and quantification.

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment, using silica gel plates and suitable solvent systems.

  • Column chromatography for purification, typically employing silica gel as the stationary phase and gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures.

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